Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)
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Overview
Description
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol (2/1) is a compound that combines the properties of acetic acid and naphtho[2,3-b]thiophene-4,5-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–naphtho[2,3-b]thiophene-4,5-diol typically involves the condensation of acetic acid with naphtho[2,3-b]thiophene-4,5-diol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity acetic acid–naphtho[2,3-b]thiophene-4,5-diol .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Acetic acid–naphtho[2,3-b]thiophene-4,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of acetic acid–naphtho[2,3-b]thiophene-4,5-diol involves its interaction with specific molecular targets and pathways. For example, its biological activity may be mediated through the inhibition of enzymes or the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–naphtho[2,3-b]thiophene-4,5-diol include other thiophene derivatives and naphthoquinones. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets acetic acid–naphtho[2,3-b]thiophene-4,5-diol apart is its unique combination of acetic acid and naphtho[2,3-b]thiophene-4,5-diol moieties.
Properties
CAS No. |
676159-40-3 |
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Molecular Formula |
C16H16O6S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
acetic acid;benzo[f][1]benzothiole-4,5-diol |
InChI |
InChI=1S/C12H8O2S.2C2H4O2/c13-9-3-1-2-7-6-10-8(4-5-15-10)12(14)11(7)9;2*1-2(3)4/h1-6,13-14H;2*1H3,(H,3,4) |
InChI Key |
WGDKUWRRJZFONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2=CC3=C(C=CS3)C(=C2C(=C1)O)O |
Origin of Product |
United States |
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